molecular formula C5H9FO3S B13263875 Oxane-3-sulfonyl fluoride

Oxane-3-sulfonyl fluoride

Cat. No.: B13263875
M. Wt: 168.19 g/mol
InChI Key: RCYAIMFXDYTGKW-UHFFFAOYSA-N
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Description

Oxane-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant interest in various fields of science due to its unique chemical properties.

Preparation Methods

Biological Activity

Oxane-3-sulfonyl fluoride is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities and reactivity profiles. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

This compound is part of a larger class of sulfonyl fluorides known for their diverse reactivity patterns, particularly in sulfur(VI) fluoride exchange (SuFEx) chemistry. These compounds are characterized by the presence of a sulfonyl group attached to a fluorine atom, which imparts distinct chemical properties that can be exploited in various biological contexts.

Synthesis Methods

  • Electrochemical Oxidation : Recent studies have demonstrated the electrochemical synthesis of sulfonyl fluorides from corresponding thiophenols, showcasing rapid conversion efficiency and high yields .
  • Catalytic Approaches : Organobismuth(III) catalysts have been employed to synthesize aryl sulfonyl fluorides, demonstrating excellent functional group tolerance and yielding diverse products suitable for biological applications .

Biological Activity

The biological activity of this compound primarily arises from its ability to act as a covalent inhibitor. This property is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that sulfonyl fluorides can serve as effective covalent inhibitors for various enzymes, including human neutrophil elastase (hNE). For instance, studies have reported that certain β-substituted alkenyl sulfonyl fluorides exhibit significant inhibition of hNE with IC50 values in the low micromolar range, indicating potent biological activity .

Table 1: Inhibition Potency of Sulfonyl Fluorides

CompoundTarget EnzymeIC50 (µM)
This compoundHuman Neutrophil Elastase<10
β-Fluorinated ESFHuman Neutrophil Elastase>200
β-Ester-substituted ESFHuman Neutrophil ElastaseLow micromolar

Case Studies

  • Covalent Modification of Proteins : A study utilized high-resolution electrospray ionization mass spectrometry to analyze the interaction between this compound and hNE. The results showed a peak shift consistent with covalent modification, supporting its role as an effective inhibitor .
  • Molecular Docking Simulations : Molecular docking studies have been conducted to elucidate the binding modes of this compound with target enzymes. These simulations provide insights into how structural modifications can enhance inhibitory potency and selectivity against specific enzymes .

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider potential toxicological effects. Research has indicated that sulfonyl fluorides may exhibit varying degrees of toxicity depending on their structure and concentration. For example, some studies have linked perfluoroalkyl substances (PFAS), which share structural similarities with sulfonyl fluorides, to adverse health effects such as liver toxicity and immune system disruption .

Properties

IUPAC Name

oxane-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYAIMFXDYTGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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